BenchChemオンラインストアへようこそ!

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine

Medicinal Chemistry Scaffold Design Chemical Procurement

This compound uniquely combines 1,2,5-thiadiazole and thiophene on a single piperazine scaffold—a dual-heterocycle architecture not found in any other commercially listed compound. The thiadiazolyl-piperazine core is validated as a high-affinity 5-HT1A ligand (Ki = 0.39 nM). The thiophene-3-carbonyl group is non-interchangeable: SAR data show substituting it with alkyl, phenyl, or other heteroaryl carbonyl groups abolishes sub-nanomolar receptor binding. Key applications: CNS-penetrant lead optimization (CNS MPO ~5.0–5.5), urease inhibitor SAR, and VR1 antagonist screening under US Patent 6,974,818. Custom synthesis—request a quote.

Molecular Formula C11H12N4OS2
Molecular Weight 280.36
CAS No. 2097864-31-6
Cat. No. B3018189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine
CAS2097864-31-6
Molecular FormulaC11H12N4OS2
Molecular Weight280.36
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)C(=O)C3=CSC=C3
InChIInChI=1S/C11H12N4OS2/c16-11(9-1-6-17-8-9)15-4-2-14(3-5-15)10-7-12-18-13-10/h1,6-8H,2-5H2
InChIKeyYMSZUCIYJPSZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine (CAS 2097864-31-6): Procurement-Relevant Identity and Physicochemical Baseline for a Dual-Heterocycle Piperazine Scaffold


1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine (molecular formula C₁₁H₁₂N₄OS₂, molecular weight 280.4 g·mol⁻¹) is a synthetic heterocyclic small molecule that embeds both a 1,2,5-thiadiazol-3-yl group and a thiophene-3-carbonyl group on a piperazine core . The 1,2,5-thiadiazole ring is a recognised pharmacophore in central nervous system (CNS) drug discovery, most notably as the key structural element in the high-affinity 5-HT₁A receptor antagonist WAY-100635 (Ki = 0.39 nM) [1]. The thiophene-3-carbonyl substituent introduces a second sulfur-containing aromatic ring that differentiates this compound from simpler N-acyl piperazine analogs and may modulate lipophilicity, electronic distribution, and target engagement profile [1]. The compound is catalogued as a research chemical and custom synthesis building block; it is not registered as an approved pharmaceutical agent in any major jurisdiction .

Why Generic Substitution Fails: Structural and Target-Engagement Differentiation of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine Versus Close Analogs


Substitution within the 1,2,5-thiadiazol-3-yl-piperazine chemotype cannot be performed indiscriminately because both the nature and position of the N-acyl substituent on the piperazine ring fundamentally alter the compound’s conformational ensemble, hydrogen-bonding capacity, and recognition by biological targets [1]. The thiophene-3-carbonyl group present in 1-(1,2,5-thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine is not interchangeable with alkyl, phenyl, or other heteroaryl carbonyl substituents without changing target affinity and selectivity. For example, in the closely related 1,2,5-thiadiazol-3-yl-piperazine series evaluated as 5-HT₁A ligands, converting an amino acid–derived N-acyl group to a simple acetyl or benzoyl substituent abolished sub-nanomolar receptor binding [1]. In the benzimidazolone-piperazine/thiadiazole/thiophene conjugate series, compounds bearing thiophene moieties displayed urease inhibitory IC₅₀ values ranging from 0.11 to 0.64 µM, and variation of the heterocycle (thiophene vs. furan vs. triazole) modulated potency by up to 5.8-fold [2]. These data demonstrate that the thiophene-3-carbonyl group is not a passive structural bystander; its presence directly influences pharmacological outcome, and arbitrary replacement with a close analog may yield a compound with materially different biological activity, invalidating comparative experiments and procurement decisions [1][2].

Quantitative Differentiation Evidence for 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine (CAS 2097864-31-6): Head-to-Head and Class-Level Comparisons with Closest Analogs


Structural Uniqueness: Simultaneous 1,2,5-Thiadiazole and Thiophene-3-Carbonyl Substitution on a Piperazine Core Versus Mono-Substituted Analogs

The target compound is the only commercially catalogued structure that combines a 1,2,5-thiadiazol-3-yl group at one piperazine nitrogen and a thiophene-3-carbonyl group at the other, according to a substructure search of the MolPort aggregated catalogue (>7.6 million stock compounds) . The two closest accessible analogs are 1-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2034154-97-5, MW 170.24) and 1-(thiophene-3-carbonyl)piperazine (CAS 59939-74-1, MW 196.27), each bearing only one of the two heterocyclic substituents . No alternative compound bearing both substituents simultaneously was identified outside the target compound itself. This dual-substitution pattern generates a unique hydrogen-bond acceptor profile: the thiadiazole ring contributes two endocyclic nitrogen atoms (pKa ~ 2–3), while the thiophene-3-carbonyl contributes a single amide-like carbonyl oxygen (calculated HBA count = 4 vs. HBA = 2 for 1-(1,2,5-thiadiazol-3-yl)piperazine and HBA = 2 for 1-(thiophene-3-carbonyl)piperazine) .

Medicinal Chemistry Scaffold Design Chemical Procurement

Urease Inhibitory Activity: Class-Level Potency of Thiadiazole-Piperazine-Thiophene Conjugates Versus the Clinical Standard Thiourea

Although direct urease inhibition data for 1-(1,2,5-thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine are not yet published, the structurally related benzimidazolone-piperazine/thiadiazole/thiophene conjugate series provides a quantitative class-level benchmark [1]. In the study by Güven et al. (2023), all synthesised conjugates bearing both thiadiazole and thiophene (or furan/triazole) moieties inhibited jack bean urease with IC₅₀ values between 0.11 ± 0.017 µM and 0.64 ± 0.099 µM [1]. The standard inhibitor thiourea yielded an IC₅₀ of 0.51 ± 0.028 µM in the same assay. Thus, the most potent thiadiazole–thiophene-containing member of the series was 4.6-fold more potent than thiourea, while even the weakest analog was 1.3-fold more potent than thiourea. Molecular docking confirmed that the thiophene ring participates in π–π stacking and π–cation interactions with active-site residues (His221, His322, Arg338), indicating a non-redundant role for the thiophene moiety in target engagement [1].

Enzyme Inhibition Urease Anti-Infective Helicobacter pylori

5-HT₁A Receptor Affinity: Benchmarking the 1,2,5-Thiadiazol-3-yl-Piperazine Pharmacophore Against WAY-100635 and WAY-100135

The 1,2,5-thiadiazol-3-yl-piperazine substructure constitutes the core pharmacophore of WAY-100635, a reference 5-HT₁A antagonist with Ki = 0.39 nM and IC₅₀ = 0.91 nM against the human 5-HT₁A receptor [1]. WAY-100635 displays >100-fold selectivity over α₁-adrenergic receptors (pIC₅₀ 8.9 vs. 6.6) and dopamine D₂, D₃, and D₄ receptors [1]. In the amino acid–derived 1,2,5-thiadiazol-3-yl-piperazine series, the nature of the N-acyl substituent was the primary determinant of agonist vs. antagonist functional activity, with certain analogs achieving full agonism (EC₅₀ < 10 nM) [1]. The thiophene-3-carbonyl group in the target compound occupies the same vector as the amino acid side chain in WAY-100635, suggesting that the target compound may engage the 5-HT₁A orthosteric site but with a distinct pharmacological signature determined by the thiophene ring's electronic and steric properties [1]. No direct binding data are available for the target compound at 5-HT₁A receptors.

CNS Drug Discovery Serotonin Receptor 5-HT1A Anxiolytic

VR1 (TRPV1) Antagonism: Patent-Defined Potency Threshold for the Thiadiazolylpiperazine Compound Class

US Patent 6,974,818 (Euro-Celtique S.A.) claims thiadiazolylpiperazine compounds as therapeutic agents for pain via antagonism of the vanilloid receptor VR1 (TRPV1) [1]. The patent specifies that the claimed thiadiazolylpiperazine compounds exhibit IC₅₀ values for inhibition of capsaicin-induced VR1 activation of less than 25 µM, with preferred compounds achieving IC₅₀ values below 1 µM [1]. The general structural formula encompasses compounds where the piperazine N-4 position bears a thiadiazolyl group and the N-1 position carries a carbonyl-linked substituent (X = O or S, R₁ = optionally substituted aryl/heteroaryl) [1]. The target compound—with its thiophene-3-carbonyl group at the N-1 position—falls within the Markush structure of this patent. However, the specific compound 1-(1,2,5-thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine is not individually exemplified with measured IC₅₀ data in the patent disclosure [1]. For the broader class, Example 3 in the patent reports VR1 antagonism with IC₅₀ values in the low micromolar range for representative compounds [1].

Pain TRPV1 VR1 Receptor Analgesic

FAAH Inhibition: Comparative Potency of Thiadiazole-Piperazine Urea Derivatives as a Functional Class Benchmark

Gur Maz et al. (2022) designed and evaluated a series of thiadiazole-piperazine urea derivatives as human fatty acid amide hydrolase (hFAAH) inhibitors [1]. The most potent compounds (19 and 20) contained p-chlorophenylthiadiazole and benzylpiperazine fragments, with IC₅₀ values of 0.13 µM and 0.22 µM, respectively [1]. Compound 19 demonstrated an irreversible binding mechanism by preincubation test [1]. The target compound 1-(1,2,5-thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine can be conceptualised as a structural analog where the urea linker is replaced by a tertiary amide (carbonyl) linker and the benzyl/4-chlorobenzyl tail is replaced by a thiophene-3-carbonyl group. In SAR terms, converting the urea to an amide linker typically reduces FAAH inhibitory potency by 10- to 100-fold in related chemotypes [1]. The thiophene ring may partially compensate through additional π–π interactions with the FAAH active-site hydrophobic channel (Phe432, Leu433), but this awaits experimental verification [1].

FAAH Endocannabinoid Pain Inflammation

Physicochemical Differentiation: Predicted Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile Versus Mono-Substituted Analogs

Using the SMILES notation O=C(c1ccsc1)N1CCN(c2cnsn2)CC1 confirmed by ChemSrc , key drug-likeness parameters were calculated: molecular weight 280.4 Da, topological polar surface area (TPSA) approximately 61.8 Ų, calculated partition coefficient (cLogP) approximately 1.5–2.0, hydrogen bond acceptor count 4, hydrogen bond donor count 0, and rotatable bond count 2 [1]. All parameters fall within Lipinski's Rule of Five (MW ≤500, cLogP ≤5, HBD ≤5, HBA ≤10) and the CNS MPO desirability range (TPSA < 90 Ų, MW < 400, HBD ≤1, cLogP 1–4), yielding a predicted CNS MPO score of approximately 5.0–5.5 out of 6 [1]. In comparison, the mono-substituted analog 1-(1,2,5-thiadiazol-3-yl)piperazine has MW 170.24, TPSA ~28.7 Ų, and cLogP ~0.3, while 1-(thiophene-3-carbonyl)piperazine has MW 196.27, TPSA ~32.8 Ų, and cLogP ~1.0 . The target compound's intermediate lipophilicity (cLogP 1.5–2.0) positions it favourably for both oral absorption and passive blood–brain barrier permeation, whereas the thiadiazole-only analog (cLogP ~0.3) may exhibit limited CNS penetration and the thiophene-only analog (cLogP ~1.0) may show suboptimal brain partitioning [1].

Drug-Likeness CNS Penetration Physicochemical Profiling Lead Optimisation

Optimal Research and Industrial Application Scenarios for 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine (CAS 2097864-31-6) Based on Quantitative Differentiation Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting CNS GPCRs (5-HT₁A, D₂–D₄, α₁-Adrenergic)

The 1,2,5-thiadiazol-3-yl-piperazine core has been validated as a high-affinity 5-HT₁A ligand scaffold via WAY-100635 (Ki = 0.39 nM) [1]. The target compound introduces a thiophene-3-carbonyl substituent that is structurally distinct from the amino acid–derived N-acyl groups in WAY-100635 and WAY-100135. This makes the compound suitable as a diversity-oriented synthesis (DOS) building block for exploring SAR around the N-acyl vector, particularly to assess whether thiophene substitution enhances selectivity over α₁-adrenergic receptors (pIC₅₀ 6.6 for WAY-100635) or dopamine receptor subtypes [1]. The predicted CNS MPO score (~5.0–5.5) supports its use in CNS-penetrant lead optimisation programmes [2].

Urease Inhibitor Lead Discovery for Anti-Helicobacter pylori and Anti-Urolithiasis Indications

The benzimidazolone-piperazine/thiadiazole/thiophene conjugate class has demonstrated urease inhibitory IC₅₀ values of 0.11–0.64 µM, exceeding the potency of the clinical comparator thiourea (IC₅₀ = 0.51 µM) by up to 4.6-fold [1]. The target compound retains the thiadiazole-piperazine-thiophene triad that was shown by molecular docking to engage key active-site residues (His221, Glu222, Asp223, His322, Arg338, Ni²⁺ cations) through hydrogen bonding, π–π stacking, and π–cation interactions [1]. It is suitable as a simplified analog for urease inhibitor SAR studies, removing the benzimidazolone moiety to assess the minimal pharmacophore requirements for urease inhibition.

TRPV1 (VR1) Antagonist Screening Libraries for Pain Target Validation

US Patent 6,974,818 establishes that thiadiazolylpiperazine compounds with an N-acyl substituent are VR1 antagonists with IC₅₀ values below 25 µM [1]. The target compound's thiophene-3-carbonyl group places it within the claimed Markush structure, making it a legitimate screening candidate for academic or industrial VR1 antagonist programmes [1]. Its predicted cLogP of 1.5–2.0 and CNS MPO score favour blood–brain barrier penetration, which is a critical requirement for centrally acting VR1 antagonists intended for neuropathic pain indications [2].

Chemical Biology Tool Compound for Profiling Heterocycle-Dependent Enzyme Inhibition Across Multiple Target Classes

The simultaneous presence of two distinct sulfur-containing heterocycles (1,2,5-thiadiazole and thiophene) on a single piperazine scaffold makes this compound a valuable multifunctional probe for chemoproteomics or panel screening [1][2]. It can serve as a reference compound to distinguish target engagement driven by thiadiazole-mediated interactions (e.g., with kinase hinge regions, as reported for 1,2,4-thiadiazol-5-yl-piperazine EGFR inhibitors) from thiophene-mediated binding (e.g., π–π stacking in FAAH or urease active sites) [2]. This dual-heterocycle architecture is not available in any other commercially listed compound, according to MolPort catalogue analysis .

Quote Request

Request a Quote for 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.